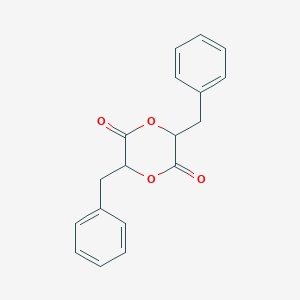

3,6-Dibenzyl-1,4-dioxane-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

136532-18-8 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 |

IUPAC Name |

3,6-dibenzyl-1,4-dioxane-2,5-dione |

InChI |

InChI=1S/C18H16O4/c19-17-15(11-13-7-3-1-4-8-13)21-18(20)16(22-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

InChI Key |

BBUKBZVEKNMWNP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2C(=O)OC(C(=O)O2)CC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)OC(C(=O)O2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Characterization of 3,6-dibenzyl-1,4-dioxane-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 3,6-dibenzyl-1,4-dioxane-2,5-dione, a significant heterocyclic compound with potential applications in polymer chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide synthesizes information from established general methodologies for the synthesis of 1,4-dioxane-2,5-diones and detailed characterization data from its close structural analogs. This document presents a plausible synthesis pathway, predicted physicochemical and spectroscopic properties, and detailed experimental protocols to facilitate further research and application. All quantitative data for analogous compounds are presented in structured tables for comparative analysis.

Introduction

The 1,4-dioxane-2,5-dione scaffold is a fundamental building block in the synthesis of biodegradable polyesters and has been explored for its utility in the development of novel therapeutic agents. The symmetrical substitution with benzyl groups at the 3 and 6 positions of the dioxane ring in this compound is anticipated to impart unique properties, including altered crystallinity, degradation kinetics, and potential biological activity, making it a compound of interest for advanced material science and medicinal chemistry. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this specific derivative.

Synthesis Pathway

The synthesis of this compound is predicated on the dimerization of its corresponding α-hydroxy acid, 2-hydroxy-3-phenylpropanoic acid (also known as 3-phenyllactic acid). A general and widely employed method for the preparation of symmetrically substituted 1,4-dioxane-2,5-diones involves a two-step process: the formation of α-hydroxy acid oligomers followed by a catalyzed thermolysis to yield the desired cyclic dimer.[1]

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed for the synthesis of the precursor and the target compound, based on established chemical transformations.

Synthesis of 2-Hydroxy-3-phenylpropanoic Acid

This procedure is adapted from the diazotization of L-phenylalanine.

Materials:

-

L-phenylalanine

-

1 M Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve L-phenylalanine in 1 M H₂SO₄ at room temperature until a homogeneous solution is achieved.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a chilled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C. The addition should be controlled to minimize the evolution of brown nitrogen oxide gases.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until gas evolution ceases.

-

The product can be extracted from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-hydroxy-3-phenylpropanoic acid.

-

Purification can be achieved by recrystallization.

Synthesis of this compound

This protocol is a general method for the cyclization of α-hydroxy acids.

Materials:

-

2-Hydroxy-3-phenylpropanoic acid

-

Toluene or another suitable azeotroping solvent

-

Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-hydroxy-3-phenylpropanoic acid and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., isopropanol).

Physicochemical and Spectroscopic Characterization

Physicochemical Properties of Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,6-Dimethyl-1,4-dioxane-2,5-dione | C₆H₈O₄ | 144.13 | 116-119 | 142 @ 8 mmHg |

| 3,6-Diphenyl-1,4-dioxane-2,5-dione | C₁₆H₁₂O₄ | 268.27 | Not Reported | Not Reported |

| 3-Phenylmethyl-1,4-dioxane-2,5-dione | C₁₁H₁₀O₄ | 206.19 | 64-65 | Not Reported |

Spectroscopic Data of Analogous Compounds

4.2.1. 1H NMR Spectroscopy

| Compound Name | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

| 3,6-Dimethyl-1,4-dioxane-2,5-dione | CDCl₃ | 1.68 (d, J=6.9 Hz, 6H), 4.97 (q, J=6.9 Hz, 2H) |

| 3-Phenyl-1,4-dioxane-2,5-dione | CDCl₃ | 4.84 (d, J=16.3 Hz, 1H), 5.08 (d, J=16.2 Hz, 1H), 6.14 (s, 1H), 7.41 (phenyl, 5H)[1] |

| 3-Phenylmethyl-1,4-dioxane-2,5-dione | CDCl₃ | 3.28 (dd, 1H, J=5.7, 14.6 Hz), 3.37 (dd, 1H, J=4.6, 14.7 Hz), 3.89 (d, 1H, J=16.8 Hz), 4.60 (d, 1H, J=16.8 Hz), 5.17 (dd, 1H, J=4.6, 5.7 Hz), 7.2-7.4 (phenyl, 5H) |

4.2.2. 13C NMR Spectroscopy

| Compound Name | Solvent | Chemical Shifts (δ ppm) |

| 3,6-Dimethyl-1,4-dioxane-2,5-dione | CDCl₃ | 15.8, 70.0, 169.6 |

| 3-Methyl-3-phenyl-1,4-dioxane-2,5-dione | CDCl₃ | 28.0, 66.1, 83.8, 123.9, 129.6, 129.7, 137.2, 164.8, 166.2[1] |

| 3-Phenylmethyl-1,4-dioxane-2,5-dione | CDCl₃ | 38.2, 65.0, 76.9, 128.1, 129.2, 130.1, 134.1, 163.4, 165.1 |

4.2.3. Infrared (IR) Spectroscopy

For 1,4-dioxane-2,5-dione structures, characteristic IR absorption bands are expected for the C-H stretching of the alkyl/aryl groups, the strong C=O stretching of the ester functional groups, and the C-O stretching of the ether linkages within the ring.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (ester) | ~1750 |

| C-O (ether) | 1250-1000 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compound. For this compound (C₁₈H₁₆O₄), the expected exact mass would be calculated. Fragmentation patterns would likely involve cleavage of the benzyl groups and the dioxane ring.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Figure 2: Logical workflow for the synthesis and characterization process.

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogs. The provided protocols and comparative data tables are intended to serve as a valuable resource for researchers in materials science and drug discovery, enabling further investigation into the properties and potential applications of this promising compound. It is recommended that any synthesized product be thoroughly characterized using the techniques outlined to unequivocally confirm its structure and purity.

References

3,6-dibenzyl-1,4-dioxane-2,5-dione chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,6-dibenzyl-1,4-dioxane-2,5-dione

Introduction

This compound, also known as phenyllactide, is the cyclic diester derived from two molecules of phenyllactic acid. This monomer is of significant interest to researchers and drug development professionals for its role as a precursor to poly(phenyllactide) (PPLA). PPLA is a biodegradable and biocompatible polyester with potential applications in drug delivery systems, tissue engineering scaffolds, and other biomedical devices. The presence of the benzyl side chains offers a site for further functionalization, allowing for the tuning of the polymer's physical, chemical, and biological properties. This guide provides a comprehensive overview of the core chemical properties of this compound, including detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

Comprehensive quantitative data for this compound is not extensively available in the public domain. The following tables summarize the known information and provide data for the structurally related and well-characterized 3,6-dimethyl-1,4-dioxane-2,5-dione (lactide) for comparative purposes.

General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| Synonyms | Phenyllactide, Lactide of phenyllactic acid | [1] |

| Molecular Formula | C₁₈H₁₆O₄ | - |

| Molecular Weight | 296.32 g/mol | - |

| Appearance | White crystalline powder (presumed) | [2] |

Quantitative Physicochemical Data

| Property | This compound | 3,6-dimethyl-1,4-dioxane-2,5-dione (rac-Lactide) | Reference |

| Melting Point | Data not available | 116-119 °C | |

| Boiling Point | Data not available | 142 °C at 8 mmHg | |

| Solubility | Poor solubility | Soluble in chloroform and methanol; slightly soluble in benzene. | [1][2] |

Spectroscopic Data

| Spectroscopy | Expected Characteristic Peaks |

| ¹H NMR | Signals for benzylic protons (CH₂), methine protons (CH), and aromatic protons. |

| ¹³C NMR | Resonances for carbonyl carbons (C=O), methine carbons, benzylic carbons, and aromatic carbons. |

| Infrared (IR) | Strong C=O stretch (ester) around 1750 cm⁻¹, C-O stretches, and aromatic C-H and C=C bands. |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 296.32. |

Experimental Protocols

The synthesis of this compound typically involves the cyclization of phenyllactic acid. A common method is the thermal depolymerization of low molecular weight oligomers of phenyllactic acid.

Synthesis of this compound

Materials:

-

L-phenyllactic acid

-

Tin(II) octoate (Sn(Oct)₂)

-

Toluene (anhydrous)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Oligomerization:

-

In a round-bottom flask equipped with a mechanical stirrer and a distillation apparatus, add L-phenyllactic acid.

-

Heat the flask to 160°C under a slow stream of nitrogen gas to remove water.

-

After the initial water has been removed (as indicated by the cessation of distillation), cool the reaction mixture to 120°C.

-

Add a catalytic amount of tin(II) octoate (approximately 0.05 mol%).

-

Gradually reduce the pressure to approximately 50 mmHg and increase the temperature back to 160°C.

-

Continue the reaction for 4-6 hours to form low molecular weight oligomers, with continuous removal of water.

-

-

Depolymerization and Cyclization:

-

Increase the temperature of the oligomer mixture to 220-240°C and reduce the pressure to below 5 mmHg.

-

The cyclic dimer, this compound, will start to form and distill over.

-

Collect the crude product in a receiving flask cooled with ice.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of hot anhydrous toluene.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold toluene.

-

Dry the crystals under vacuum to yield pure this compound.

-

Characterization Methods

-

Melting Point: Determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent.

-

Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition.

Workflow and Pathway Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

Solubility Profile of 3,6-dibenzyl-1,4-dioxane-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-dibenzyl-1,4-dioxane-2,5-dione. Due to the limited availability of direct experimental solubility data for this specific compound, this document leverages solubility data from the structurally related parent compound, 3,6-dimethyl-1,4-dioxane-2,5-dione (lactide), to provide a predictive analysis of its solubility in common laboratory solvents. Furthermore, a detailed, standardized experimental protocol for determining the solubility of crystalline organic solids is provided, alongside a visual workflow to guide researchers in obtaining precise and reproducible solubility data.

Introduction

This compound is a derivative of lactide, the cyclic dimer of lactic acid. The incorporation of two benzyl groups onto the dioxane-dione core significantly alters the molecule's polarity, size, and intermolecular interactions, thereby influencing its solubility profile. Understanding the solubility of this compound is critical for its application in various fields, including polymer chemistry and drug development, as it dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization.

Predicted Solubility Profile of this compound

The presence of the two large, non-polar benzyl groups is expected to dominate the solubility characteristics of this compound. This structural feature will likely lead to:

-

Increased solubility in non-polar and aromatic solvents: Solvents such as benzene, toluene, and other aromatic hydrocarbons are anticipated to be effective in dissolving the compound due to favorable van der Waals interactions between the benzyl groups and the solvent molecules. This is supported by the use of benzene as a solvent for the polymerization of a similar benzyl-ether substituted lactide monomer.

-

Moderate solubility in moderately polar aprotic solvents: Solvents like dichloromethane, chloroform, and tetrahydrofuran (THF) may also serve as suitable solvents, although the solubility might be less than in aromatic solvents.

-

Low solubility in polar aprotic and protic solvents: A significant decrease in solubility is expected in polar solvents such as acetone, ethyl acetate, acetonitrile, and especially in protic solvents like alcohols (methanol, ethanol) and water. The large hydrophobic nature of the benzyl groups will hinder effective solvation by these polar molecules.

Comparative Solubility Data of 3,6-dimethyl-1,4-dioxane-2,5-dione (Lactide)

To provide a quantitative reference, the following table summarizes the known solubility of 3,6-dimethyl-1,4-dioxane-2,5-dione (lactide) in various common solvents. This data can serve as a baseline for estimating the relative solubility of the dibenzyl derivative.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Acetone | 25 | High |

| Ethyl Acetate | 25 | High |

| Toluene | 25 | Moderate |

| Chloroform | 25 | High |

| Methanol | 25 | Moderate |

| Ethanol | 25 | Moderate |

| Isopropanol | 25 | Low |

| Water | 25 | Low (with hydrolysis) |

Note: "High," "Moderate," and "Low" are qualitative descriptors used in the absence of precise numerical values in some sources. The solubility of lactide in water is complicated by its hydrolysis to lactic acid.

Experimental Protocol for Solubility Determination: Gravimetric Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of a crystalline organic solid like this compound. The shake-flask method is considered the gold standard for obtaining equilibrium solubility data.

4.1. Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (high purity grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled orbital shaker or water bath

-

Screw-cap vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid this compound to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the time to equilibrium in preliminary experiments by sampling at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the excess solid to sediment.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

4.3. Data Calculation

The solubility can be calculated as follows:

-

Mass of the solute: (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of the solvent: (Mass of vial + solution) - (Mass of vial + dried solute)

-

Solubility ( g/100 g solvent): (Mass of the solute / Mass of the solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric shake-flask method for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While direct experimental data on the solubility of this compound is currently lacking, a predictive assessment based on its chemical structure and comparison with its parent compound, lactide, suggests a preference for non-polar and aromatic solvents. For researchers and drug development professionals requiring precise quantitative data, the provided detailed gravimetric shake-flask method offers a robust and reliable approach for its determination. The successful application of this compound in future research and development will be greatly facilitated by the experimental validation of its solubility profile.

Preliminary Investigation of Poly(benzyl-lactide) Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the properties of poly(benzyl-lactide). Due to the limited availability of specific data for poly(benzyl-lactide) in peer-reviewed literature, this document presents a detailed experimental protocol for the synthesis of a closely related copolymer, poly(lactide-co-benzyl-ether-substituted-lactide), and provides baseline quantitative data for the well-characterized Poly(L-lactide) (PLLA) as a proxy. This approach offers valuable insights into the expected characteristics and potential applications of poly(benzyl-lactide) in fields such as drug delivery and tissue engineering.

Experimental Protocols

Synthesis of Polylactide Copolymer with Pendant Benzyloxy Groups

This protocol describes the synthesis of a polylactide copolymer containing pendant benzyloxy groups, which serves as a model for the synthesis of poly(benzyl-lactide). The method involves the ring-opening copolymerization of lactide with a benzyl-ether substituted monomer.

Materials:

-

Lactide (twice-recrystallized)

-

Benzyl-ether substituted co-monomer

-

Tin(II) octoate (SnOct₂) solution (0.8 M in benzene)

-

Benzene (anhydrous)

Procedure:

-

In a drybox, combine twice-recrystallized lactide (e.g., 3.8 g, 27 mmol), the benzyl-ether substituted comonomer (e.g., 0.50 g, 1.4 mmol), and a catalytic amount of SnOct₂ solution (e.g., 34 μL of a 0.8 M stock solution in benzene) in a reaction vessel containing anhydrous benzene (75 mL).

-

The reaction mixture is then freeze-dried overnight to remove the solvent.

-

The vessel is sealed under vacuum and heated to initiate the ring-opening polymerization. Reaction conditions (temperature and time) can be varied to control the molecular weight and copolymer composition.

-

After the polymerization is complete, the crude polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to purify the product.

-

The purified copolymer is collected by filtration and dried under vacuum to a constant weight.

Characterization:

-

The chemical structure and composition of the resulting copolymer can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

-

The molecular weight and molecular weight distribution (polydispersity index, PDI) can be determined by Gel Permeation Chromatography (GPC).

-

Thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) can be analyzed using Differential Scanning Calorimetry (DSC).

Data Presentation

Due to the scarcity of specific quantitative data for poly(benzyl-lactide), the following tables summarize the typical properties of Poly(L-lactide) (PLLA), a widely studied and structurally similar polyester. These values should be considered as a baseline for estimating the properties of poly(benzyl-lactide). The introduction of the benzyl group is expected to influence these properties, likely increasing the glass transition temperature and altering the degradation rate and mechanical strength.

Table 1: Mechanical Properties of Poly(L-lactide) (PLLA)

| Property | Value |

| Young's Modulus (GPa) | 2.7–16[1] |

| Tensile Strength (MPa) | 60–70[2] |

| Flexural Strength (MPa) | up to 140 |

| Elongation at Break (%) | 2–10[1][2] |

Table 2: Thermal Properties of Poly(L-lactide) (PLLA)

| Property | Value (°C) |

| Glass Transition Temperature (Tg) | 60–65[1] |

| Melting Temperature (Tm) | 170–180[2] |

| Heat Deflection Temperature | approx. 60 (can be increased with additives)[1] |

Table 3: Degradation Properties of Poly(L-lactide) (PLLA)

| Property | Description |

| Degradation Mechanism | Primarily through hydrolysis of ester linkages.[3] The rate is influenced by factors such as temperature, pH, molecular weight, and crystallinity.[4][5] |

| In Vitro Degradation | Degradation is faster in water than in phosphate-buffered saline (PBS) at temperatures above Tg.[4] The degradation rate is significantly influenced by the degree of crystallinity.[4] |

| In Vivo Degradation | PLLA is biodegradable and biocompatible, with degradation products being metabolized by the body. |

| Autocatalysis | The carboxylic acid end groups of PLA and its oligomers can catalyze the hydrolysis, leading to an accelerated degradation rate.[3] |

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate common experimental workflows and logical relationships relevant to the application of functionalized polylactides like poly(benzyl-lactide).

Caption: Experimental workflow for the development of a functionalized poly(benzyl-lactide) scaffold for tissue engineering applications.

Caption: General workflow for the encapsulation of a hydrophobic drug in poly(benzyl-lactide) nanoparticles using an oil-in-water emulsion-solvent evaporation method.

References

An In-depth Technical Guide on the Molecular Structure of Dioxane-Diones: A Focus on Aryl-Substituted Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the molecular structure of 1,4-dioxane-2,5-diones, with a specific focus on aryl-substituted derivatives as models for dibenzyl-substituted compounds. Due to a lack of specific experimental data in the scientific literature for dibenzyl substituted dioxane-diones, this paper leverages crystallographic data from the closely related (S,S)-3,6-diphenyl-1,4-dioxane-2,5-dione to infer structural properties. The guide includes a summary of quantitative crystallographic data, detailed experimental protocols for synthesis and structural determination, and logical workflow diagrams to illustrate the processes involved.

Introduction

The 1,4-dioxane-2,5-dione ring system is a six-membered heterocyclic scaffold that serves as a fundamental building block in the synthesis of biodegradable polyesters, such as poly(glycolic acid) and poly(lactic acid). The stereochemistry and conformation of substituents on this ring are critical in determining the physical properties and biological activity of its derivatives. While a variety of alkyl-substituted dioxane-diones have been extensively studied, structural data on larger, flexible substituents like benzyl groups are less common. This guide addresses the molecular structure of this class of compounds, using the crystallographically characterized 3,6-diphenyl-1,4-dioxane-2,5-dione as a primary reference.

Molecular Structure and Conformation

The core of a substituted 1,4-dioxane-2,5-dione consists of a six-membered ring containing two ester linkages. The conformation of this ring is typically a non-planar, twist-boat or skew-boat form, as opposed to a chair conformation often seen in cyclohexanes. This is due to the planar nature of the ester groups.

Crystal Structure of (S,S)-3,6-Diphenyl-1,4-dioxane-2,5-dione

The X-ray crystal structure of (S,S)-3,6-diphenyl-1,4-dioxane-2,5-dione provides the most relevant experimental insight into the likely structure of a dibenzyl derivative. The study by Lynch et al. revealed key structural parameters and the conformation of the molecule in the solid state.[1]

Data Presentation: Crystallographic Data

The following table summarizes the key crystallographic and structural parameters for (S,S)-3,6-diphenyl-1,4-dioxane-2,5-dione, which serves as a proxy for dibenzyl-substituted analogues.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₂O₄ |

| Molecular Weight | 268.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.103 (3) |

| b (Å) | 9.272 (6) |

| c (Å) | 26.50 (3) |

| V (ų) | 1254 (2) |

| Z | 4 |

| Dₓ (g cm⁻³) | 1.42 |

| Temperature (K) | 198 |

| Ring Conformation | Skew Boat |

Data sourced from Lynch et al. (1990).[1]

The analysis of the crystal structure indicates that the 1,4-dioxane-2,5-dione ring adopts a skew boat conformation.[1] In this arrangement, the two phenyl groups are positioned in pseudo-axial and pseudo-equatorial orientations, minimizing steric hindrance. It is plausible that the more flexible benzyl groups in a dibenzyl derivative would adopt similar positions.

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of aryl-substituted dioxane-diones.

Synthesis Protocol: Dimerization of α-Hydroxycarboxylic Acids

A common route for the synthesis of 3,6-disubstituted-1,4-dioxane-2,5-diones is the acid-catalyzed condensation and cyclization of the corresponding α-hydroxycarboxylic acid. The synthesis of 3,6-diphenyl-1,4-dioxane-2,5-dione from mandelic acid is a representative example.

Materials:

-

Mandelic acid

-

p-Toluenesulfonic acid (catalytic amount)

-

Benzene (or Toluene)

-

Dean-Stark apparatus

Procedure:

-

A solution of mandelic acid in benzene is prepared in a round-bottom flask.

-

A catalytic amount of p-toluenesulfonic acid is added to the solution.

-

The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

The mixture is heated to reflux, and water is removed azeotropically.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate), to yield the 3,6-diphenyl-1,4-dioxane-2,5-dione.[2]

Structural Elucidation Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of a crystalline compound.

Procedure:

-

Crystal Growth: High-quality single crystals of the synthesized compound are grown. This is often achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 198 K) to reduce thermal motion of the atoms.[1] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data, typically using a least-squares method, to optimize the atomic coordinates and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.[1]

Visualization of Methodologies

The following diagrams, created using the DOT language, illustrate the logical workflows for the synthesis and structural analysis of substituted dioxane-diones.

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for 3,6-disubstituted-1,4-dioxane-2,5-diones.

Diagram 2: Structural Elucidation Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

While direct experimental data for the molecular structure of dibenzyl substituted dioxane-diones remains elusive in the surveyed literature, the analysis of the closely related 3,6-diphenyl-1,4-dioxane-2,5-dione provides valuable insights. The dioxane-dione ring is expected to adopt a skew boat conformation to accommodate bulky substituents. The protocols for synthesis via acid-catalyzed dimerization and for structural elucidation by X-ray crystallography are well-established and applicable to this class of compounds. Further research involving the synthesis and crystallographic analysis of true dibenzyl derivatives is necessary to confirm these structural predictions and to fully understand the conformational dynamics introduced by the flexible benzyl side chains.

References

Spectroscopic and Synthetic Profile of Dioxane-2,5-diones: A Technical Guide

Disclaimer: Extensive searches for spectroscopic and synthetic data specifically for 3,6-dibenzyl-1,4-dioxane-2,5-dione did not yield specific experimental results within publicly accessible databases and scientific literature. This guide will therefore provide a comprehensive overview of a closely related and well-characterized analogue, cis-3,6-dimethyl-1,4-dioxane-2,5-dione (also known as L-lactide when in the (3S,6S) configuration), to serve as a representative example for researchers, scientists, and drug development professionals. The methodologies and data presented are foundational to the characterization of this class of compounds.

Introduction

1,4-Dioxane-2,5-diones are a class of cyclic esters, or dilactones, that are pivotal building blocks in the synthesis of biodegradable polymers, particularly polylactides (PLAs). The substituents at the 3 and 6 positions of the dioxane ring dictate the physical and chemical properties of the resulting polymers. While data for the dibenzyl derivative is scarce, the dimethyl analogue has been extensively studied, providing a solid framework for understanding the spectroscopic and synthetic characteristics of this heterocyclic system.

Spectroscopic Data for cis-3,6-Dimethyl-1,4-dioxane-2,5-dione

The following tables summarize the key spectroscopic data for the characterization of cis-3,6-dimethyl-1,4-dioxane-2,5-dione.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.04 | Quartet | 7.1 | CH -CH₃ |

| 1.68 | Doublet | 7.1 | CH-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0 ppm

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 169.7 | C =O (Ester carbonyl) |

| 72.5 | C H-CH₃ |

| 16.6 | CH-C H₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2995, 2947 | C-H stretch (aliphatic) |

| 1755 | C=O stretch (ester, strong) |

| 1260, 1130, 1090 | C-O stretch (ester) |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 144.04 | [M]⁺ (Molecular Ion) |

| 88 | [M - C₂H₄O₂]⁺ |

| 73 | [M - C₃H₃O₃]⁺ |

| 45 | [COOH]⁺ |

Method: Electron Ionization (EI)

Experimental Protocols

The synthesis of 1,4-dioxane-2,5-diones typically involves the cyclization of α-hydroxy acids. The following is a general and widely cited protocol for the synthesis of cis-3,6-dimethyl-1,4-dioxane-2,5-dione from lactic acid.

Synthesis of cis-3,6-Dimethyl-1,4-dioxane-2,5-dione (L-Lactide)

Materials:

-

L-Lactic acid (88% aqueous solution)

-

Tin(II) octoate (catalyst)

-

Toluene

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Oligomerization: An aqueous solution of L-lactic acid is heated under reduced pressure to remove water and form a low molecular weight oligomer. This is typically carried out at temperatures ranging from 130°C to 180°C for several hours.

-

Depolymerization and Cyclization: The resulting lactic acid oligomer is then heated to a higher temperature (200-230°C) under vacuum in the presence of a catalyst, such as tin(II) octoate. The cyclic dimer, L-lactide, is formed and distills from the reaction mixture.

-

Purification: The crude L-lactide is collected and purified by recrystallization from a suitable solvent system, commonly toluene or a mixture of ethyl acetate and hexane. The purified crystals are dried under vacuum.

Characterization: The purified product is characterized by melting point determination and the spectroscopic methods outlined in Tables 1-4 to confirm its identity and purity.

Workflow and Pathway Diagrams

The following diagrams illustrate the general synthetic pathway and the experimental workflow for the synthesis and characterization of 1,4-dioxane-2,5-diones.

Caption: Experimental workflow for the synthesis and characterization of 1,4-dioxane-2,5-diones.

Caption: General reaction pathway for the formation of 1,4-dioxane-2,5-diones from α-hydroxy acids.

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of 3,6-dibenzyl-1,4-dioxane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of 3,6-dibenzyl-1,4-dioxane-2,5-dione, a monomer that yields poly(phenylalanine-co-lactic acid) or a related polyester. This polymer is of significant interest for biomedical applications, particularly in drug delivery, owing to its expected biodegradability and biocompatibility. The presence of the benzyl side chains offers opportunities for tuning the polymer's physical properties and for potential drug interactions.

While direct literature on the polymerization of this compound is limited, the protocols and data presented herein are based on established procedures for analogous 1,4-dioxane-2,5-diones, such as mandelide (3,6-diphenyl-1,4-dioxane-2,5-dione) and lactide (3,6-dimethyl-1,4-dioxane-2,5-dione).[1][2][3][4][5]

Overview and Potential Applications

The ring-opening polymerization of this compound results in a polyester with repeating units derived from 3-phenyllactic acid. This polymer, an analogue of poly(lactic acid) (PLA) and poly(mandelic acid) (PMA), is expected to exhibit properties that make it a promising candidate for various biomedical applications.

Potential Applications:

-

Drug Delivery Systems: The hydrophobic nature of the benzyl groups can be exploited for the encapsulation of poorly water-soluble drugs. The polymer can be formulated into nanoparticles, microparticles, or implants for controlled and sustained drug release.[6]

-

Tissue Engineering Scaffolds: The polymer's biocompatibility and biodegradability make it a potential material for fabricating scaffolds that support cell growth and tissue regeneration.

-

Biodegradable Packaging: As a biodegradable alternative to conventional plastics, this polymer could find use in specialized packaging applications.[6]

Experimental Protocols

A detailed experimental workflow for the synthesis and characterization of poly(this compound) is presented below.

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Monomer Synthesis: this compound

The synthesis of the monomer can be adapted from the procedures for preparing similar cyclic diesters. A common method involves the dimerization of the corresponding α-hydroxy acid, in this case, 3-phenyllactic acid.

Materials:

-

(L)- or (D/L)-3-Phenyllactic acid

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or another suitable catalyst

-

Toluene

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A mixture of 3-phenyllactic acid and a catalytic amount of Sn(Oct)₂ (e.g., 0.1 mol%) in toluene is refluxed with a Dean-Stark trap to remove water.

-

After the theoretical amount of water is collected, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate or toluene) to yield the this compound monomer.

-

The purified monomer should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Ring-Opening Polymerization (ROP)

The ROP of this compound can be carried out using either bulk or solution polymerization methods with various catalysts. Organocatalysts and metal-based catalysts are commonly employed for the ROP of lactones.[7][8][9]

2.2.1. Protocol 1: Organocatalyzed ROP

This protocol utilizes 4-dimethylaminopyridine (DMAP) as an organocatalyst, which is known to promote the ROP of related cyclic esters under mild conditions.[7][8][9]

Materials:

-

This compound (monomer)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Benzyl alcohol (initiator)

-

Anhydrous dichloromethane (DCM) or toluene (solvent)

-

Methanol (for precipitation)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer and benzyl alcohol in the chosen solvent.

-

In a separate vial, dissolve DMAP in the solvent.

-

Add the DMAP solution to the monomer solution with stirring.

-

Allow the reaction to proceed at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24-48 hours).

-

Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GPC.

-

Once the desired conversion is reached, quench the polymerization by adding a small amount of acetic acid.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

2.2.2. Protocol 2: Metal-Catalyzed Bulk ROP

This protocol uses a common metal catalyst, tin(II) 2-ethylhexanoate (Sn(Oct)₂), for bulk polymerization at elevated temperatures.

Materials:

-

This compound (monomer)

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

-

Benzyl alcohol (initiator, optional for controlling molecular weight)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, add the monomer and Sn(Oct)₂ (and benzyl alcohol if used).

-

Heat the mixture to a temperature above the monomer's melting point (e.g., 130-160 °C) with stirring.

-

Continue the polymerization for the desired time (e.g., 2-24 hours). The viscosity of the mixture will increase as the polymerization progresses.

-

After cooling to room temperature, dissolve the crude polymer in a suitable solvent (e.g., chloroform or DCM).

-

Precipitate the polymer in cold methanol.

-

Collect the polymer by filtration and dry it under vacuum.

Data Presentation

The following tables summarize the expected data from the polymerization and characterization of poly(this compound), based on analogous polymer systems.

Table 1: Polymerization Conditions and Results

| Catalyst | Monomer:Initiator:Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |

| DMAP | 100:1:1 | DCM | 30 | 24 | >90 | 15,000 - 25,000 | 1.1 - 1.3 |

| Sn(Oct)₂ | 200:1:0.1 | Bulk | 140 | 6 | >95 | 20,000 - 40,000 | 1.3 - 1.6 |

Note: These are hypothetical values based on similar polymerizations and should be determined experimentally.

Table 2: Thermal Properties of the Resulting Polymer

| Property | Expected Value | Analytical Method |

| Glass Transition Temperature (Tg) | 90 - 120 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | > 250 °C | Thermogravimetric Analysis (TGA) |

Note: The Tg is expected to be higher than that of amorphous PLA due to the bulky benzyl side groups, similar to what is observed for poly(mandelic acid).[2][5]

Signaling Pathways and Drug Delivery Mechanism

While the polymer itself does not directly participate in signaling pathways, its application in drug delivery is predicated on its ability to release therapeutic agents that can modulate cellular signaling. For instance, if used to deliver a kinase inhibitor for cancer therapy, the polymer's degradation and drug release profile would influence the drug's ability to inhibit its target kinase and downstream signaling pathways.

References

- 1. Ring-Opening Polymerization of a New Diester Cyclic Dimer of Mandelic and Glycolic Acid: An Efficient Synthesis Method for Derivatives of Amorphous Polyglycolide with High Tg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and self-assembly of dendritic–linear block copolymers containing poly(mandelic acid) with discrete molecular weights and stereochemical structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organo-catalyzed ring opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Poly(3,6-dibenzyl-1,4-dioxane-2,5-dione)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of poly(3,6-dibenzyl-1,4-dioxane-2,5-dione), a polyester also known as poly(phenyllactide). The synthesis is a two-stage process involving the initial preparation of the monomer, this compound (phenyllactide), from L-phenyllactic acid, followed by the ring-opening polymerization of the purified monomer. This polymer is of interest for various biomedical applications owing to its biodegradability and the potential for modification of its physical properties.

I. Overview of the Synthesis Pathway

The synthesis of poly(this compound) is accomplished through two primary experimental stages:

-

Monomer Synthesis: The cyclic diester monomer, this compound, is synthesized from L-phenyllactic acid. This can be achieved through methods such as solution-phase condensation or thermal cracking of low molecular weight oligomers.[1][2]

-

Ring-Opening Polymerization (ROP): The purified monomer undergoes ring-opening polymerization to yield the final polymer. Melt polymerization using a catalyst such as tin(II) octoate (Sn(Oct)2) with an initiator like tert-butylbenzyl alcohol is an effective method to obtain high molecular weight polymers.[1][2]

II. Experimental Protocols

A. Synthesis of this compound (Phenyllactide Monomer)

Two primary methods for the synthesis of the phenyllactide monomer are solution-phase condensation and thermal cracking of oligomers.[1][2] The solution-phase condensation method is detailed below.

Materials:

-

L-Phenyllactic acid

-

Toluene

-

Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

-

Dissolve L-phenyllactic acid in toluene to create a dilute solution.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

Reflux the mixture with continuous removal of water, for example, using a Dean-Stark apparatus.

-

The reaction is typically slow and may require extended reaction times (e.g., up to one week) to achieve high conversion.

-

Upon completion, the reaction mixture will contain the cyclic dimer (phenyllactide) and some linear oligomers.

-

The crude product should be purified, for instance, by recrystallization from a suitable solvent to isolate the phenyllactide monomer.

B. Ring-Opening Polymerization of this compound

Melt polymerization is a suitable method for obtaining high molecular weight poly(phenyllactide).[1][2]

Materials:

-

Purified this compound (phenyllactide)

-

Tin(II) octoate (Sn(Oct)2)

-

tert-Butylbenzyl alcohol (BBA)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the purified phenyllactide monomer.

-

Add the initiator, tert-butylbenzyl alcohol, and the catalyst, tin(II) octoate. The monomer-to-initiator ratio will influence the final molecular weight of the polymer.

-

Heat the reaction mixture to 180 °C to initiate melt polymerization.

-

Maintain the reaction at this temperature with stirring for a sufficient duration to ensure high conversion of the monomer to the polymer.

-

After the polymerization is complete, the resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., methanol) to purify it from any unreacted monomer and catalyst residues.

-

Dry the purified polymer under vacuum until a constant weight is achieved.

III. Data Presentation

The following tables summarize the key characteristics and synthesis parameters for poly(this compound).

Table 1: Polymerization Conditions and Physical Properties

| Parameter | Value | Reference |

| Polymerization Method | Melt Polymerization | [1][2] |

| Catalyst | Tin(II) octoate (Sn(Oct)2) | [1][2] |

| Initiator | tert-Butylbenzyl alcohol | [1][2] |

| Temperature | 180 °C | [1][2] |

| Glass Transition Temperature (Tg) | 50 °C | [1][2] |

| Decomposition Temperature | 320 °C (degrades to monomer) | [1][2] |

Table 2: Hydrolytic Degradation Data

| Parameter | Condition | Observation | Reference |

| Degradation Medium | pH 7.4 buffer | - | [1][2] |

| Temperature | 55 °C | Degrades at ~1/5 the rate of rac-polylactide | [1][2] |

IV. Characterization

The synthesized poly(this compound) is typically amorphous, which can be attributed to the epimerization of approximately 10% of the stereocenters during the polymerization process.[2] Standard analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomer and the resulting polymer.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and assess the thermal properties of the polymer.

-

Thermogravimetric Analysis (TGA): To determine the decomposition temperature of the polymer.

V. Logical Relationship of Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final characterized polymer.

References

Application Notes & Protocols: Poly(benzyl-lactide) in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and use of polylactides functionalized with benzyl groups for drug delivery applications. Detailed protocols for polymer synthesis, nanoparticle formulation, and in vitro drug release studies are included to guide researchers in this field.

Application Notes

Introduction to Benzyl-Functionalized Polylactides

Poly(lactic acid) (PLA) and its copolymers are among the most widely used biodegradable and biocompatible polyesters for biomedical applications, including drug delivery.[1][2] Functionalization of the PLA backbone allows for the tuning of its physicochemical properties to enhance drug loading, control release kinetics, and introduce sites for further modification.[3][4]

Incorporating benzyl groups into the polylactide structure creates a polymer, herein referred to as poly(benzyl-lactide) or benzyl-functionalized polylactide, with distinct characteristics. The pendant benzyl groups increase the polymer's hydrophobicity and provide opportunities for π-π stacking interactions with aromatic drug molecules. This can lead to improved encapsulation efficiency and more controlled release profiles for specific therapeutic agents.[4] Furthermore, the benzyl group can serve as a protective group for a hydroxyl or carboxyl functional group, which can be debenzylated post-polymerization to allow for the attachment of targeting ligands or other molecules.[3]

It is important to distinguish the polyester poly(benzyl-lactide) from poly(β-benzyl L-aspartate) , a polypeptide that is also commonly abbreviated as PBLA in scientific literature. This document focuses exclusively on the polyester derived from lactide monomers.

Key Advantages for Drug Delivery

-

Enhanced Hydrophobicity : The aromatic benzyl side chains increase the hydrophobicity of the polymer matrix, making it highly suitable for encapsulating poorly water-soluble drugs.

-

π-π Stacking Interactions : The phenyl rings of the benzyl groups can interact with aromatic drugs, potentially increasing drug loading capacity and modulating the release rate.[4]

-

Tunable Properties : By copolymerizing benzyl-functionalized lactide monomers with standard lactide, the polymer's thermal properties, degradation rate, and drug release kinetics can be precisely controlled.[3]

-

Versatile Precursor : The benzyl group can act as a protecting group for pendant hydroxyl or carboxyl groups, which, after deprotection, can be used to covalently attach targeting moieties, imaging agents, or other functional molecules.[3]

Applications in Drug Formulation

Benzyl-functionalized polylactides are primarily used to formulate nanoparticles for the controlled delivery of hydrophobic drugs. Common formulation techniques include emulsion-solvent evaporation and nanoprecipitation, which yield particles in the sub-micron range suitable for intravenous administration.[5][6] These systems are designed to improve drug bioavailability, prolong circulation time, and reduce systemic toxicity.

Quantitative Data Summary

The following table summarizes representative physicochemical and drug release properties of nanoparticles formulated from functionalized polylactides. Note that properties are highly dependent on the specific polymer composition, formulation method, and drug used.

| Parameter | Typical Value Range | Method of Analysis | Reference |

| Nanoparticle Size | 50 - 250 nm | Dynamic Light Scattering (DLS) | [6] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [7] |

| Drug Loading Content (DLC) | 1% - 15% (w/w) | HPLC / UV-Vis Spectroscopy | [4] |

| Encapsulation Efficiency (EE) | 40% - 90% | HPLC / UV-Vis Spectroscopy | [7] |

| Initial Burst Release (2h) | 10% - 30% | Dialysis Method | [4] |

| Cumulative Release (72h) | 50% - 80% | Dialysis Method | [4] |

Experimental Protocols

Protocol 1: Synthesis of Benzyl-Functionalized Polylactide

This protocol describes the ring-opening copolymerization of L-lactide with a benzyl-substituted lactide monomer to produce a polylactide copolymer with pendant benzyloxy groups, adapted from methodologies for functionalized polyesters.[3] The monomer, 3-benzyloxymethyl-3-methyl-1,4-dioxane-2,5-dione, serves as the source of the benzyl functionality.

Materials:

-

L-lactide

-

3-benzyloxymethyl-3-methyl-1,4-dioxane-2,5-dione (functional comonomer)

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

-

Benzyl alcohol (initiator)[8]

-

Toluene, anhydrous

-

Methanol

-

Schlenk flask and standard glassware

-

Vacuum line and argon supply

Procedure:

-

Monomer Preparation : In a drybox, add L-lactide (e.g., 4.0 g) and the benzyl-functionalized comonomer (e.g., 0.5 g, ratio can be varied to control functionalization degree) to a Schlenk flask equipped with a magnetic stir bar.

-

Initiator and Catalyst Addition : Add anhydrous toluene (e.g., 50 mL) to dissolve the monomers. In a separate vial, prepare a stock solution of the Sn(Oct)₂ catalyst and benzyl alcohol initiator in toluene. Add the required amount of initiator and catalyst solution to the monomer solution via syringe. A typical monomer-to-initiator ratio is 100:1 to 400:1.[8]

-

Polymerization : Seal the flask, remove it from the drybox, and connect it to a Schlenk line. Heat the reaction mixture in an oil bath at 130-140 °C for 12-24 hours under an argon atmosphere.[3]

-

Purification : After cooling to room temperature, dissolve the viscous polymer solution in a minimal amount of dichloromethane. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

-

Isolation : Collect the white, fibrous polymer precipitate by filtration.

-

Drying : Dry the polymer under vacuum at 40 °C for at least 24 hours to remove residual solvents.

-

Characterization : Characterize the resulting copolymer's structure, molecular weight, and composition using ¹H NMR, GPC, and DSC.

Diagram 1: Synthesis of Benzyl-Functionalized Polylactide

Caption: Workflow for the synthesis of a benzyl-functionalized polylactide copolymer.

Protocol 2: Preparation of Drug-Loaded Nanoparticles via Emulsion-Solvent Evaporation

This protocol describes a common method for formulating nanoparticles from hydrophobic polymers like benzyl-functionalized polylactide to encapsulate a model hydrophobic drug.[6]

Materials:

-

Benzyl-functionalized polylactide (from Protocol 1)

-

Model hydrophobic drug (e.g., Paclitaxel, Curcumin)

-

Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

-

Deionized water

-

Probe sonicator or high-speed homogenizer

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Organic Phase Preparation : Dissolve 50 mg of the benzyl-functionalized polylactide and 5 mg of the hydrophobic drug in 2 mL of DCM. This is the oil (O) phase.

-

Aqueous Phase Preparation : Prepare 10 mL of a 2% (w/v) PVA solution in deionized water. This is the water (W) phase.

-

Emulsification : Add the organic phase dropwise to the aqueous phase while emulsifying using a probe sonicator (e.g., 100 W power, 40% amplitude) for 3 minutes in an ice bath. This creates an oil-in-water (O/W) emulsion.[3]

-

Solvent Evaporation : Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

-

Nanoparticle Collection : Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at 15,000 x g for 20 minutes at 4 °C.

-

Washing : Discard the supernatant, which contains residual PVA and unencapsulated drug. Resuspend the nanoparticle pellet in deionized water using vortexing and sonication. Repeat the centrifugation and washing steps two more times to ensure complete removal of impurities.

-

Final Product : After the final wash, resuspend the nanoparticle pellet in a suitable medium (e.g., water or PBS for immediate use) or freeze-dry for long-term storage.

Diagram 2: Nanoparticle Preparation via Emulsion-Solvent Evaporation

Caption: Workflow for preparing drug-loaded nanoparticles by emulsion-evaporation.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a standard dialysis method to determine the release kinetics of an encapsulated drug from the nanoparticles in a physiologically relevant buffer.

Materials:

-

Drug-loaded nanoparticle suspension (from Protocol 2)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dialysis tubing or cassette (with appropriate Molecular Weight Cut-Off, e.g., 10 kDa)

-

Shaking incubator or water bath set to 37 °C

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation : Lyophilize a sample of the drug-loaded nanoparticle suspension to determine the exact weight and calculate the total amount of encapsulated drug based on prior drug loading analysis.

-

Dialysis Setup : Re-suspend a known amount of nanoparticles (e.g., equivalent to 1 mg of drug) in 1 mL of PBS (pH 7.4). Place this suspension inside a dialysis bag/cassette.

-

Release Study : Place the sealed dialysis bag into a larger container with 50 mL of fresh PBS (pH 7.4). This represents the release medium.

-

Incubation : Place the entire setup in a shaking incubator at 37 °C with gentle agitation (e.g., 100 rpm).

-

Sampling : At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the outer container. Immediately replace it with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.

-

Quantification : Analyze the amount of drug in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Data Analysis : Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially encapsulated in the nanoparticles. Plot the cumulative release (%) versus time.

Diagram 3: In Vitro Drug Release Study Workflow

Caption: Logical workflow for conducting an in vitro drug release study.

References

- 1. Poly (Lactic Acid)Nanofibres as Drug Delivery Systems: Opportunities and Challenges [nanomedicine-rj.com]

- 2. ミニエマルション重合法によるポリエステルを基盤とした生分解性ナノ粒子の合成 [sigmaaldrich.com]

- 3. Synthesis and Modification of Functional Poly(lactide) Copolymers: Toward Biofunctional Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporation and release behavior of hydrophobic drug in functionalized poly(D,L-lactide)-block-poly(ethylene oxide) micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [helda.helsinki.fi]

- 6. Novel surfactant for preparation of poly(L-lactic acid) nanoparticles with controllable release profile and cytocompatibility for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Biodegradable Polymers from 3,6-dibenzyl-1,4-dioxane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-dibenzyl-1,4-dioxane-2,5-dione, also known as phenyllactide, is a cyclic ester monomer that serves as a precursor for the synthesis of poly(phenyllactide), a biodegradable polyester with potential applications in the biomedical field. The presence of benzyl groups on the polymer backbone imparts unique properties, such as altered hydrophobicity and degradation kinetics compared to its well-known counterpart, polylactide (PLA). These characteristics make it a promising candidate for controlled drug delivery systems and tissue engineering scaffolds. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of polymers derived from this compound.

Chemical Structure and Polymerization

The fundamental process for generating poly(phenyllactide) involves the ring-opening polymerization (ROP) of the this compound monomer. This process is typically catalyzed and can be initiated to produce polymers of varying molecular weights.

Caption: Ring-opening polymerization of this compound.

Data Presentation: Polymer Properties

The properties of poly(phenyllactide) are influenced by the synthetic conditions. The following tables summarize key quantitative data obtained from the literature.

Table 1: Thermal and Degradation Properties of Poly(phenyllactide)

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 50 °C | [1][2] |

| Decomposition Temperature | 320 °C (degrades to monomer) | [1][2] |

| Hydrolytic Degradation Rate (pH 7.4, 55 °C) | ~1/5 the rate of rac-polylactide | [1][2] |

| Crystallinity | Amorphous (due to ~10% epimerization during polymerization) | [1][2] |

Table 2: Molecular Weight and Polydispersity of Poly(phenyllactide) from Melt Polymerization

| Catalyst/Initiator System | Monomer:Initiator Ratio | Polymerization Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |

| Sn(Oct)₂ / tert-butylbenzyl alcohol | 100:1 | 24 | > 20,000 | 1.5 - 2.0 | High | [1] |

| Sn(Oct)₂ / tert-butylbenzyl alcohol | 200:1 | 48 | > 30,000 | 1.6 - 2.2 | High | [1] |

| Al(OiPr)₃ | 100:1 | 24 | ~8,000 | 1.3 - 1.6 | Moderate | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Phenyllactide)

This protocol describes the synthesis of the monomer from L-phenyllactic acid.

Materials:

-

L-phenyllactic acid

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Dean-Stark trap

-

Standard glassware for reflux

Procedure:

-

Dissolve L-phenyllactic acid in toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser. To favor dimerization, a dilute solution is recommended.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Heat the mixture to reflux. The water generated during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue the reflux for an extended period (can be up to one week) until the theoretical amount of water is collected, indicating the reaction is near completion.[3]

-

After cooling, the reaction mixture will contain the cyclic dimer (phenyllactide) and some linear oligomers.

-

The crude product can be purified by recrystallization from a suitable solvent like toluene or by column chromatography to isolate the pure this compound.

Protocol 2: Ring-Opening Polymerization of this compound

This protocol details the melt polymerization of the monomer to yield high molecular weight poly(phenyllactide).[1][2]

Materials:

-

This compound (phenyllactide)

-

Stannous octoate (Sn(Oct)₂)

-

tert-butylbenzyl alcohol (initiator)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

High-vacuum line

-

Methanol (for precipitation)

Procedure:

-

In a clean, dry Schlenk flask, add the desired amount of this compound.

-

Add the calculated amounts of stannous octoate catalyst and tert-butylbenzyl alcohol initiator. The monomer-to-initiator ratio will determine the target molecular weight.

-

Seal the flask and connect it to a high-vacuum line. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen- and moisture-free environment.

-

Under a positive pressure of inert gas, heat the flask to 180 °C in an oil bath to melt the monomer and initiate polymerization.

-

Maintain the reaction at this temperature with stirring for the desired duration (e.g., 24-48 hours). Longer reaction times generally lead to higher molecular weights.

-

After the specified time, remove the flask from the heat and allow it to cool to room temperature. The resulting polymer will be a solid.

-

Dissolve the polymer in a suitable solvent, such as chloroform or dichloromethane.

-

Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Protocol 3: Characterization of Poly(phenyllactide)

1. Molecular Weight and Polydispersity Index (PDI):

-

Technique: Gel Permeation Chromatography (GPC).

-

Instrumentation: GPC system equipped with a refractive index (RI) detector.

-

Columns: Polystyrene-divinylbenzene (PS-DVB) columns are suitable.

-

Mobile Phase: Tetrahydrofuran (THF) or chloroform can be used as the eluent.

-

Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.

-

Sample Preparation: Dissolve a small amount of the dried polymer in the mobile phase and filter through a 0.45 µm syringe filter before injection.

2. Thermal Properties:

-

Technique: Differential Scanning Calorimetry (DSC).

-

Procedure:

-

Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

-

Heat the sample to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition (e.g., -20 °C).

-

Perform a second heating scan at the same rate to determine the glass transition temperature (Tg).

-

3. Hydrolytic Degradation Study:

-

Procedure:

-

Prepare thin films or small samples of the polymer with known initial weight (W₀).

-

Immerse the samples in a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Incubate the samples at a constant temperature (e.g., 37 °C or 55 °C).

-

At predetermined time intervals, remove the samples, rinse with deionized water, and dry under vacuum to a constant weight (Wt).

-

The mass loss can be calculated as: Mass Loss (%) = [(W₀ - Wt) / W₀] x 100.

-

The degradation can also be monitored by tracking the decrease in molecular weight over time using GPC.

-

Applications in Biodegradable Polymers

The unique properties of poly(phenyllactide) make it a material of interest for various biomedical applications, drawing parallels from the extensive research on PLA and its copolymers.[4][5]

Drug Delivery

The benzyl groups increase the hydrophobicity of the polymer compared to PLA, which can be advantageous for the encapsulation and controlled release of hydrophobic drugs. The slower degradation rate allows for longer-term drug delivery profiles.

Caption: Workflow for developing poly(phenyllactide) nanoparticles for drug delivery.

Tissue Engineering

Poly(phenyllactide) can be fabricated into porous scaffolds to support cell growth and tissue regeneration. The mechanical properties and degradation profile can be tailored for specific tissue engineering applications.[6]

Caption: Workflow for fabricating and evaluating poly(phenyllactide) scaffolds.

Signaling Pathways in Biocompatibility

While specific signaling pathway studies for poly(phenyllactide) are not yet widely available, it is anticipated that its degradation products and surface properties will interact with cells in a manner similar to other biocompatible polyesters. The general biocompatibility pathway involves the material's interaction with the extracellular matrix (ECM) and subsequent cell signaling.

Caption: Hypothesized signaling pathway for cell interaction with poly(phenyllactide) scaffolds.

Conclusion

Poly(phenyllactide), derived from this compound, presents a versatile platform for the development of novel biodegradable polymers. Its distinct properties, including increased hydrophobicity and a slower degradation rate compared to PLA, offer unique advantages for applications in controlled drug delivery and tissue engineering. The protocols and data provided herein serve as a comprehensive resource for researchers and professionals seeking to explore the potential of this promising biomaterial. Further research into the in vivo behavior and specific applications of poly(phenyllactide) is warranted to fully realize its clinical and therapeutic potential.

References

Application Notes and Protocols for Melt Polymerization of Functionalized Lactides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of polylactide (PLA) is a critical area of research for expanding its applications in drug delivery, tissue engineering, and advanced materials. Incorporating functional groups along the polymer backbone allows for the attachment of therapeutic agents, targeting moieties, and the tuning of physicochemical properties. Melt polymerization is an attractive, solvent-free method for the synthesis of these functionalized polylactides. This document provides detailed application notes and experimental protocols for the melt polymerization of lactides functionalized with various pendant groups.

Key Polymerization Techniques

The primary method for producing high molecular weight polylactides is the Ring-Opening Polymerization (ROP) of lactide, a cyclic dimer of lactic acid. When performed without solvent at temperatures above the melting point of the monomer and resulting polymer, this process is referred to as melt or bulk polymerization. This technique is industrially relevant due to its efficiency and the absence of solvent removal steps.[1]

The introduction of functional groups can be achieved through two main strategies:

-

Homopolymerization of Functionalized Lactide Monomers: Lactide monomers bearing pendant functional groups (which are often protected) are synthesized and then polymerized. This approach allows for a high density of functional groups along the polymer chain.

-

Copolymerization of Lactide with Functional Monomers: Lactide is copolymerized with other cyclic monomers that contain the desired functionality. This method allows for control over the density and distribution of functional groups.

A variety of catalysts can be employed for melt ROP, with tin(II) 2-ethylhexanoate (stannous octoate, Sn(Oct)₂) being the most common due to its high activity and solubility in molten lactide.[2] However, concerns about tin toxicity in biomedical applications have led to the investigation of other metal-based catalysts (e.g., zinc, aluminum, nickel complexes) and organocatalysts.[1][3][4]

Data Presentation: Quantitative Analysis of Melt Polymerization

The following tables summarize quantitative data from various studies on the melt polymerization of functionalized lactides, providing a comparative overview of different catalysts and functional groups.

Table 1: Melt Homopolymerization of Amino Acid-Functionalized Lactides Catalyzed by Sn(Oct)₂

| Monomer (Functional Group) | Monomer:Catalyst Ratio | Temp. (°C) | Time (h) | Mn (kDa) | PDI | Ref. |

| 1 (Protected Serine - Hydroxyl) | 500:1 | 130 | 24 | 10.5 | 1.3 | [2] |

| 2 (Protected Lysine - Amine) | 500:1 | 130 | 24 | 14.2 | 1.4 | [2] |

| 3 (Protected Glutamic Acid - Carboxyl) | 500:1 | 130 | 24 | 12.8 | 1.2 | [2] |

Data synthesized from Weck, et al.[2]

Table 2: Melt Copolymerization of L-Lactide with Functional Cyclic Carbonates

| Comonomer (Functional Group) | Catalyst | Monomer:Catalyst Ratio | Temp. (°C) | Time (h) | Mn (kDa) | PDI | Ref. |

| MTC-Bz (Protected Carboxyl) | Zn[(acac)(L)H₂O] | 600:1 | 120 | 24 | 25.4 | 1.6 | [5] |

| MTC-COOH (Carboxyl) | Zn[(acac)(L)H₂O] | 600:1 | 120 | 6 | 21.7 | 1.5 | [5] |

Data from Sobczak, et al.[5]

Table 3: Comparison of Catalysts for Melt Polymerization of D-Lactide

| Catalyst | Monomer:Catalyst Ratio | Temp. (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI | Ref. |

| Sn(Oct)₂ | 1000:1 | 200 | 2 | 99.17 | 384.9 | 1.89 | [6] |

| Al(OⁱPr)₃ | 1000:1 | 200 | 2 | 94.46 | 78.6 | 1.75 | [6] |

| La(OⁱPr)₃ | 1000:1 | 200 | 2 | 91.23 | 65.3 | 1.68 | [6] |

| Y(OⁱPr)₃O | 1000:1 | 200 | 2 | 37.09 | 25.1 | 1.19 | [6] |

Data from Purnama, et al.[6]

Experimental Protocols

Protocol 1: General Procedure for Melt Homopolymerization of Amino Acid-Functionalized Lactides using Sn(Oct)₂

This protocol is adapted from the work of Weck and coworkers.[2]

Materials:

-

Functionalized lactide monomer (e.g., derived from protected serine, lysine, or glutamic acid)

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

-

Anhydrous toluene

-

Methylene chloride (CH₂Cl₂)

-

Methanol (MeOH), ice-cold

-

Schlenk flask or polymerization tube

-

Magnetic stir bar

-

Vacuum line

-

Argon or Nitrogen source

-

Oil bath

Procedure:

-

Drying: Place the functionalized lactide monomer and a magnetic stir bar into a Schlenk flask. Dry under high vacuum for at least 2 hours to remove any residual water.

-

Inert Atmosphere: Backfill the flask with dry argon or nitrogen.

-

Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene. Using a syringe, add the desired amount of the Sn(Oct)₂ solution to the flask (e.g., to achieve a monomer-to-catalyst ratio of 500:1).

-

Solvent Removal: Remove the toluene under vacuum.

-

Polymerization: Place the sealed flask in a preheated oil bath at 130 °C. Stir the molten monomer for 24 hours. The viscosity of the mixture will increase as the polymerization proceeds.

-